molecular formula C9H11BrO2 B1581133 1-Bromo-3-(dimethoxymethyl)benzene CAS No. 67073-72-7

1-Bromo-3-(dimethoxymethyl)benzene

Cat. No. B1581133
CAS RN: 67073-72-7
M. Wt: 231.09 g/mol
InChI Key: LEWBSVBRCPCEKV-UHFFFAOYSA-N
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Description

1-Bromo-3-(dimethoxymethyl)benzene is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as 3-Bromobenzaldehyde dimethyl acetal .


Synthesis Analysis

The synthesis of 1-Bromo-3-(dimethoxymethyl)benzene involves several steps. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 231.3±25.0 °C at 760 mmHg . It has a molar refractivity of 51.6±0.3 cm3 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(dimethoxymethyl)benzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass of the molecule is 231.086 Da and the monoisotopic mass is 229.994232 Da .


Chemical Reactions Analysis

Substituted benzene compounds like 1-Bromo-3-(dimethoxymethyl)benzene can undergo electrophilic substitution reactions . The reactivity of the compound can be influenced by the electron donating or electron withdrawing influence of the substituents .


Physical And Chemical Properties Analysis

1-Bromo-3-(dimethoxymethyl)benzene has a density of 1.4±0.1 g/cm3, a boiling point of 231.3±25.0 °C at 760 mmHg, and a flash point of 85.0±18.7 °C . It has a molar refractivity of 51.6±0.3 cm3, a polar surface area of 18 Å2, and a polarizability of 20.5±0.5 10-24 cm3 .

Scientific Research Applications

1. Graphene Nanoribbon Synthesis

1-Bromo-3-(dimethoxymethyl)benzene has been utilized in the synthesis and characterization of compounds important for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is significant for controlling edge morphology and achieving narrow widths in graphene nanoribbons. The compound's synthesis and characterization involve various spectroscopic techniques and are complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).

2. Organometallic Synthesis

Another application of derivatives of this compound is in the field of organometallic chemistry. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a versatile starting material for synthesizing various organometallic intermediates. These intermediates have broad applications in synthetic chemistry, demonstrating the compound's versatility in this field (Porwisiak & Schlosser, 1996).

3. Fluorescence Properties

The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally similar to 1-Bromo-3-(dimethoxymethyl)benzene, has been studied for its fluorescence properties. These studies are crucial in understanding the photoluminescence properties of such compounds, which can be applied in materials science and photonics (Zuo-qi, 2015).

4. Synthesis of Pharmaceuticals

The compound has been implicated in the efficient synthesis of pharmaceuticals like valsartan, an angiotensin II inhibitor. This synthesis route presents economic and ecological advantages, as it is more concise and avoids the use of expensive organometallic reagents. This highlights the compound's significance in pharmaceutical synthesis (Goossen & Melzer, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromoanisole, indicates that it is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-3-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWBSVBRCPCEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986110
Record name 1-Bromo-3-(dimethoxymethyl)benzene
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(dimethoxymethyl)benzene

CAS RN

67073-72-7
Record name 1-Bromo-3-(dimethoxymethyl)benzene
Source CAS Common Chemistry
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Record name 1-Bromo-3-(dimethoxymethyl)benzene
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Record name 1-Bromo-3-(dimethoxymethyl)benzene
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Record name 1-bromo-3-(dimethoxymethyl)benzene
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Synthesis routes and methods

Procedure details

Commercial 2-(3-Bromo-phenyl)-[1,3]dioxolane (1.3 mL, 8.64 mmol) was dissolved in anhydrous MeOH (40 mL) and catalytic amount of H2SO4 was added. The resulting reaction mixture was stirred 4 h at rt and finally extracted with petroleum ether (3×50 mL). The combined organic phases were washed with NaHCO3 (40 mL), dried (MgSO4), filtered and concentrated under vacuum to give 22b as a colourless oil (1.76 g, 88%), whose spectroscopic data were in close agreement with literature (29).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Wengatz, DW Stoutamire, SJ Gee… - Journal of agricultural …, 1998 - ACS Publications
Development of an Enzyme-Linked Immunosorbent Assay for the Detection of the Pyrethroid Insecticide Fenpropathrin | Journal of Agricultural and Food Chemistry ACS ACS …
Number of citations: 131 pubs.acs.org
TA Roth, G Minasov, S Morandi, F Prati… - Biochemistry, 2003 - ACS Publications
β-Lactamases are the most widespread resistance mechanism to β-lactam antibiotics, such as the penicillins and cephalosporins. Transition-state analogues that bind to the enzymes …
Number of citations: 23 pubs.acs.org
W Li, J Chen, L Liu, H Li, T Xu - International Journal of Food Engineering, 2018 - ijfe.org
With the acceleration of economic globalization, food security is not only related to the health of consumers, but also affects the international food and agricultural trade. It has become …
Number of citations: 2 www.ijfe.org
D Wang, FR Cao, G Lu, J Ren, BB Zeng - Tetrahedron, 2021 - Elsevier
A novel PVP-I catalyzed acetalizations/transacetalizations of carbonyl compounds has been developed processing with a mild and easy handling fashion. Different types of Acyclic and …
Number of citations: 3 www.sciencedirect.com
R Yu, A Yakimansky, IG Voigt-Martin… - Journal of the …, 1999 - pubs.rsc.org
The synthesized title compound 8 crystallizes in three different modifications, which were investigated by electron crystallography, high resolution electron microscopy and X-ray …
Number of citations: 1 pubs.rsc.org

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